molecular formula C19H24N2O4 B13386638 But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B13386638
M. Wt: 344.4 g/mol
InChI Key: DXUZZRDHJMOLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SDZ SER 082 fumarate are not widely documented in public sources. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) to create stock solutions .

Chemical Reactions Analysis

SDZ SER 082 fumarate undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the study of serotonin receptor antagonists.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and solvents like DMSO. .

    Major Products: The major products formed depend on the specific reactions and conditions applied. Detailed reaction pathways are not extensively documented in public sources.

Scientific Research Applications

SDZ SER 082 fumarate is used extensively in scientific research, particularly in the fields of:

    Chemistry: It serves as a tool compound to study the interactions and behaviors of serotonin receptors.

    Biology: Researchers use it to investigate the role of serotonin receptors in various biological processes.

    Medicine: The compound is used in preclinical studies to understand its potential therapeutic effects and side effects.

    Industry: It is utilized in the development of new drugs targeting serotonin receptors .

Mechanism of Action

SDZ SER 082 fumarate acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors. It inhibits the binding of [3H]-mesulergine to 5-HT2C receptors with a pKD of 7.8 and inhibits 5-HT2B mediated responses in the rat fundus with a pKB of 7.34 . The compound’s mechanism involves blocking the serotonin receptors, thereby modulating the effects of serotonin in the brain and other tissues.

Comparison with Similar Compounds

SDZ SER 082 fumarate is unique due to its selective antagonism of 5-HT2B and 5-HT2C receptors. Similar compounds include:

These compounds share some similarities in their receptor targets but differ in their selectivity, affinity, and pharmacokinetic profiles.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

but-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

InChI

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

DXUZZRDHJMOLTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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